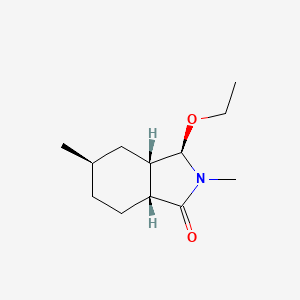
(3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one is a complex organic compound with a unique structure. This compound is characterized by its octahydro-1H-isoindol-1-one core, which is substituted with ethoxy and dimethyl groups. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, followed by the introduction of the ethoxy and dimethyl groups under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as high-pressure reactors and automated control systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
(3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the study of stereochemistry and chiral synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its activity as a potential therapeutic agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,3AS,5R,7aR)-3-methoxy-2,5-dimethyloctahydro-1H-isoindol-1-one
- (3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethylhexahydro-1H-isoindol-1-one
- (3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-pyrrol-1-one
Uniqueness
What sets (3R,3AS,5R,7aR)-3-ethoxy-2,5-dimethyloctahydro-1H-isoindol-1-one apart from similar compounds is its specific stereochemistry and the presence of the ethoxy group. These features contribute to its unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(3R,3aS,5R,7aR)-3-ethoxy-2,5-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C12H21NO2/c1-4-15-12-10-7-8(2)5-6-9(10)11(14)13(12)3/h8-10,12H,4-7H2,1-3H3/t8-,9-,10+,12-/m1/s1 |
InChI Key |
IHIRYICUCGZYJZ-MWGHHZFTSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@H]2C[C@@H](CC[C@H]2C(=O)N1C)C |
Canonical SMILES |
CCOC1C2CC(CCC2C(=O)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















